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Compound of Interest

Compound Name: (2-Hydroxyphenyl)acetonitrile

Cat. No.: B171700

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Hydroxyphenyl)acetonitrile, also known as 2-hydroxybenzyl cyanide, is a versatile organic
intermediate of significant interest in medicinal chemistry and drug development. Its structure,
featuring a hydroxylated aromatic ring and a nitrile functional group, makes it a valuable
precursor for the synthesis of various heterocyclic compounds and more complex molecular
architectures.[1] A thorough understanding of its spectral properties is paramount for
unambiguous identification, purity assessment, and monitoring of chemical transformations.
This guide provides a comprehensive analysis of the key spectral data for (2-
Hydroxyphenyl)acetonitrile, including Nuclear Magnetic Resonance (NMR) spectroscopy,
Infrared (IR) spectroscopy, and Mass Spectrometry (MS). We will delve into the theoretical
underpinnings of the observed spectral features and provide practical insights for researchers
working with this compound.

Physicochemical Properties

A foundational understanding of the basic physical and chemical properties of (2-
Hydroxyphenyl)acetonitrile is essential before delving into its spectral analysis.
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Property Value Source
CAS Number 14714-50-2 [2]
Molecular Formula CsH7NO [2]
Molecular Weight 133.15 g/mol [2]
Melting Point 122-123 °C [3]

White to light yellow or brown
Appearance )
solid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic
molecules. By analyzing the chemical shifts, coupling constants, and integration of proton (*H)
and carbon-13 (*3C) nuclei, a detailed picture of the molecular framework can be constructed.

'H NMR Spectroscopy: A Predicted Analysis

While a publicly available, experimentally verified *H NMR spectrum for (2-
Hydroxyphenyl)acetonitrile is not readily available, we can predict the expected spectrum
based on established principles and comparison with its isomer, 4-hydroxybenzyl cyanide.

Predicted *H NMR Spectral Data for (2-Hydroxyphenyl)acetonitrile
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Chemical Shift

Multiplicity Integration Assignment Rationale
(3, ppm)

The phenolic

proton is acidic

and its chemical

) shift is often

~9.5-10.5 Singlet (broad) 1H ArOH

broad and can

vary with solvent

and

concentration.

Aromatic protons
ortho and para to
the electron-
donating
hydroxyl group

~7.2-74 Multiplet 2H ArH and ortho to the
electron-
withdrawing
CH2CN group
will be in a

complex region.

Aromatic protons
meta to the
hydroxy! group
~6.8-7.0 Multiplet 2H ArH and meta/para to
the CH2CN
group will be
shifted upfield.

The methylene
protons are
adjacent to an
~3.9 Singlet 2H CH2CN aromatic ring and
a nitrile group,
leading to a
downfield shift.
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Causality Behind Expected Shifts and Splitting:

e Aromatic Region (6.8-7.4 ppm): The four protons on the benzene ring will exhibit complex
splitting patterns (multiplets) due to spin-spin coupling with each other. The ortho-
disubstituted pattern is typically more complex than the highly symmetric pattern of a para-
substituted isomer. The electron-donating hydroxyl group will cause a general upfield shift (to
lower ppm values) of the ring protons, particularly those ortho and para to it. Conversely, the
electron-withdrawing cyanomethyl group will cause a downfield shift. The interplay of these
effects results in a complex and spread-out aromatic region.

e Methylene Protons (~3.9 ppm): The two protons of the CH2 group are chemically equivalent
and are not adjacent to any other protons, hence they will appear as a singlet. Their position
is downfield due to the deshielding effects of both the aromatic ring and the nitrile group.

e Phenolic Proton (9.5-10.5 ppm): The hydroxyl proton is typically a broad singlet and does not
couple with other protons. Its chemical shift is highly dependent on solvent, concentration,
and temperature due to hydrogen bonding.

13C NMR Spectroscopy: A Predicted Analysis

The 13C NMR spectrum provides information on the different carbon environments within the
molecule.

Predicted 3C NMR Spectral Data for (2-Hydroxyphenyl)acetonitrile
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Chemical Shift (6, ppm) Assignment Rationale

The carbon atom directly

attached to the electronegative
~155 C-OH oxygen of the hydroxyl group

will be significantly deshielded

and appear far downfield.

Aromatic carbon atom para to

~130 Ar-C

the hydroxyl group.

Aromatic carbon atom ortho to
~128 Ar-C

the hydroxyl group.

Aromatic carbon atom meta to
~121 Ar-C

the hydroxyl group.

The carbon of the nitrile group
~119 CN ) o )

typically appears in this region.

Aromatic carbon atom meta to
~116 Ar-C

the hydroxyl group.

The quaternary carbon
~115 Ar-C-CH2CN attached to the cyanomethyl

group.

The aliphatic carbon of the
~22 CH2CN methylene group will be the

most upfield signal.

Comparative Analysis with 4-Hydroxybenzyl Cyanide:

For comparison, the reported 3C NMR data for 4-hydroxybenzyl cyanide shows the following
chemical shifts (in DMSO-ds): 156.99, 129.40, 121.21, 119.80, 115.85, and 21.73 ppm.[4] The
key difference expected for the 2-hydroxy isomer would be the presence of six distinct aromatic
carbon signals due to the lower symmetry compared to the para-isomer, which has only four
unique aromatic carbon environments.

Infrared (IR) Spectroscopy
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IR spectroscopy is a powerful technique for identifying the functional groups present in a
molecule. The absorption of infrared radiation corresponds to the vibrational transitions of
specific bonds.

Key IR Absorptions for (2-Hydroxyphenyl)acetonitrile

Wavenumber (cm~?) Bond Vibration Interpretation

The broad absorption in this

region is characteristic of the
3550 - 3200 (broad) O-H stretch

hydrogen-bonded hydroxyl

group of the phenol.[5]

This absorption indicates the
~3030 Aromatic C-H stretch presence of C-H bonds on the

aromatic ring.[5]

A sharp, medium-intensity
peak in this region is a clear

2260 - 2220 C=N stretch
indicator of the nitrile functional

group.[5]

Multiple sharp bands in this
1700 - 1500 Aromatic C=C bending region are characteristic of the

benzene ring.[5]

The IR spectrum provides a clear "fingerprint" for (2-Hydroxyphenyl)acetonitrile, with the
most diagnostic peaks being the broad O-H stretch and the sharp C=N stretch.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which can be used to confirm its identity and deduce its structure.

Expected Fragmentation Pattern in Electron lonization (El) MS:

e Molecular lon (M*): The molecular ion peak is expected at an m/z of 133, corresponding to
the molecular weight of the compound. Aromatic compounds typically show a relatively
stable molecular ion.[6]
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o Key Fragments:
o m/z 106: Loss of HCN (27 Da) from the molecular ion.
o m/z 93: Loss of the CH2CN group (40 Da) to give a hydroxyphenyl cation.
o m/z 78: Loss of a hydrogen atom from the benzene ring fragment.

The fragmentation pattern will be influenced by the stability of the resulting carbocations and
neutral fragments. The presence of the aromatic ring and the hydroxyl group will play a
significant role in directing the fragmentation pathways.

Experimental Protocols

To ensure the acquisition of high-quality spectral data, standardized experimental protocols are
essential.

NMR Spectroscopy Sample Preparation

o Weigh approximately 5-10 mg of (2-Hydroxyphenyl)acetonitrile.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-de,
CDCls, or Acetone-ds) in a clean, dry NMR tube.

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already
present in the solvent.

Cap the NMR tube and gently invert to ensure complete dissolution.

Place the NMR tube in the spectrometer for analysis.

FT-IR Spectroscopy (Attenuated Total Reflectance - ATR)

o Ensure the ATR crystal is clean.
e Record a background spectrum.

e Place a small amount of the solid (2-Hydroxyphenyl)acetonitrile sample onto the ATR
crystal.
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» Apply pressure to ensure good contact between the sample and the crystal.

e Acquire the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

e Prepare a dilute solution of (2-Hydroxyphenyl)acetonitrile in a volatile organic solvent
(e.g., dichloromethane or ethyl acetate).

* Inject a small volume (typically 1 pL) of the solution into the GC inlet.

e The compound will be separated from any impurities on the GC column and subsequently
introduced into the mass spectrometer for ionization and analysis.

Visualizing the Workflow

The following diagram illustrates a typical workflow for the spectral analysis of (2-
Hydroxyphenyl)acetonitrile.

Sample Preparation Instrumentation Data Analysis & Interpretation

Dissolve in _( \ ( Mass Spectrum
Volatile Solvent > GC-MS System {(Molecular Weight, Fragmentation)
(2-Hydroxyphenyl)acetonitrile |—> Place on \ (FT—IR Spectrometer\ > IR Spectrum Structural Elucidation
—l ATR Crystal ) N ) (Functional Groups) ) ————»
Dissolve in | NMR Spectrometer >( 'H & *C NMR Spectra
Deuterated Solvent k(ChemlcaI Shifts, Coupling)

Click to download full resolution via product page
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Caption: Workflow for the spectral characterization of (2-Hydroxyphenyl)acetonitrile.

Conclusion

The spectral data of (2-Hydroxyphenyl)acetonitrile provides a detailed and unambiguous
fingerprint for this important chemical intermediate. A combined analysis of tH NMR, 13C NMR,
IR, and MS allows for confident structural confirmation and purity assessment. This guide has
provided a comprehensive overview of the expected spectral features, the underlying principles
governing these observations, and standardized protocols for data acquisition. For researchers
in drug discovery and development, a solid grasp of these spectral characteristics is
indispensable for advancing their synthetic and analytical endeavors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [A Deep Dive into the Spectral Characteristics of (2-
Hydroxyphenyl)acetonitrile]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b171700#key-spectral-data-for-2-hydroxyphenyl-
acetonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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